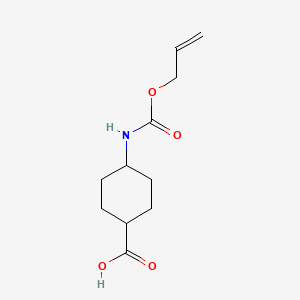
trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid
Vue d'ensemble
Description
Trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid, a derivative of cyclohexanecarboxylic acids, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to trans-4-(aminomethyl)cyclohexane carboxylic acid (T-AMCHA), known for its anti-fibrinolytic properties and role in accelerating barrier recovery in skin tissues. This article reviews the biological activity of trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
Trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid features a cyclohexane ring substituted with an allyloxycarbonyl group and an amino group. The presence of these functional groups influences its solubility, reactivity, and interaction with biological targets.
The biological activity of trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid is hypothesized to involve several mechanisms:
- Protease Inhibition : Similar compounds have been shown to inhibit serine proteases, which play a crucial role in various physiological processes including wound healing and inflammation .
- Barrier Recovery : Studies indicate that T-AMCHA accelerates barrier recovery in skin by modulating proteolytic activity following epidermal injury . It is likely that trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid exhibits similar effects.
- Cellular Interaction : The compound may interact with cellular receptors or enzymes involved in metabolic pathways, influencing cell signaling and proliferation.
Biological Activity and Therapeutic Applications
Research has highlighted several potential therapeutic applications for trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid:
- Wound Healing : Due to its role in protease inhibition and barrier recovery, this compound may be beneficial in formulations aimed at enhancing wound healing processes.
- Anti-inflammatory Effects : By modulating proteolytic activity, it could reduce inflammation associated with skin injuries or other conditions.
- Pharmaceutical Intermediates : As noted in patent literature, derivatives of cyclohexanecarboxylic acids serve as intermediates in the synthesis of bioactive compounds, potentially including Janus kinase inhibitors and other pharmaceuticals .
Case Studies and Research Findings
A number of studies have explored the biological activities associated with related compounds:
Propriétés
IUPAC Name |
4-(prop-2-enoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-7-16-11(15)12-9-5-3-8(4-6-9)10(13)14/h2,8-9H,1,3-7H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APISMOOLLBUKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















